molecular formula C10H15N3O B2992175 4-cyclopentyl-3-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2201693-23-2

4-cyclopentyl-3-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2992175
CAS No.: 2201693-23-2
M. Wt: 193.25
InChI Key: AQATVRBJCAGXSZ-UHFFFAOYSA-N
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Description

4-Cyclopentyl-3-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic organic compound belonging to the triazole family Triazoles are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science

Mechanism of Action

Target of Action

The primary targets of 1,2,4-triazole derivatives, such as 4-cyclopentyl-3-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one, are often enzymes like aromatase . The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, a key enzyme involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids .

Mode of Action

The compound interacts with its targets through the formation of hydrogen bonds . The nitrogen atoms in the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function.

Biochemical Pathways

1,2,4-triazole derivatives are known to interact with the cyp-450 enzyme, which plays a crucial role in various metabolic pathways . The inhibition of this enzyme can affect these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetic properties of 1,2,4-triazole derivatives, such as their absorption, distribution, metabolism, and excretion (ADME), are influenced by their ability to form hydrogen bonds with different targets . This can lead to improvements in their pharmacokinetics, pharmacological, and toxicological properties . .

Result of Action

1,2,4-triazole and 4,5-dihydro-1h-1,2,4-triazol-5-one derivatives are reported to possess a broad spectrum of biological activities such as antifungal, antimicrobial, hypoglycemic, antihypertensive, analgesic, antiparasitic, hypocholesteremic, antiviral, anti-inflammatory, antitumor, antioxidant, and anti-hiv properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s sensitivity to external forces like friction, heat, and spark can affect its stability . Additionally, the compound’s solubility can impact its bioavailability and distribution in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopentyl-3-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of hydrazine derivatives with diketones or β-diketones in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. Process optimization, including the selection of catalysts and reaction conditions, is crucial to achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopentyl-3-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, 4-cyclopentyl-3-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activities, including antifungal, antimicrobial, and antioxidant properties. These properties make it a candidate for developing new therapeutic agents.

Medicine: In medicine, the compound is being explored for its potential use in treating various diseases. Its ability to modulate biological pathways makes it a promising candidate for drug development.

Industry: In the industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Comparison with Similar Compounds

  • 4-Cyclopropyl-4,5-dihydro-1H-1,2,3-triazole: This compound is structurally similar but lacks the cyclopentyl group.

  • 3-Nitro-1,2,4-triazol-5-one: Another triazole derivative with different substituents and properties.

Uniqueness: 4-Cyclopentyl-3-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one stands out due to its unique combination of cyclopentyl and cyclopropyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-cyclopentyl-3-cyclopropyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c14-10-12-11-9(7-5-6-7)13(10)8-3-1-2-4-8/h7-8H,1-6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQATVRBJCAGXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=NNC2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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